N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine
Overview
Description
Fluopyram is a pyridylethylamide broad-spectrum fungicide . It is also known as N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The molecular structure of Fluopyram is characterized by a pyridine group and a benzamide group . The optimal structure of the pyridine group was found to be 5-CF3 .Chemical Reactions Analysis
The chemical reactions of Fluopyram and similar compounds involve various transformations, including hydrolysis . The spatial configuration of the carbon atoms connected to the pyridine group plays an important role in these reactions .Physical And Chemical Properties Analysis
Fluopyram is relatively insoluble in water (15 mg/L), stable to hydrolysis, of low volatility (1.2 × 10–6 Pa at 20 °C), has a log POW of 3.3 and is soluble (> 250 g/L) in methanol, dichloromethane, acetone, ethyl acetate, and dimethyl sulfoxide .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group (-CF3) present in this compound is a common feature in many FDA-approved drugs . This group is known for enhancing the biological activity and metabolic stability of pharmaceuticals. Therefore, this compound could be pivotal in the development of new drugs, especially those targeting diseases where fluorine’s unique properties can be beneficial, such as in the treatment of certain cancers or metabolic disorders.
Agrochemical Formulations
Studies have shown that compounds similar to N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N’'-nitroguanidine are effective in controlling diseases caused by fungal species like Botrytis cinerea, Alternaria spp., and Sclerotinia sclerotiorum. This suggests potential applications in developing fungicides or other agrochemicals that could help protect crops and improve agricultural yields.
Antimicrobial Agents
The structural analogs of this compound have been investigated for their antimicrobial properties, particularly against bacterial species that exhibit resistance to traditional antibiotics . The ability to target specific enzymes in bacterial cells makes this compound a candidate for the development of new antibacterial agents.
Catalysis in Organic Synthesis
The presence of the trifluoromethyl group and the pyridine ring in this compound makes it a valuable reagent in catalysis. It can participate in various chemical reactions, including coupling reactions, nucleophilic substitutions, and electrophilic additions, which are fundamental in synthesizing complex organic molecules .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-2-nitroguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF5N5O2/c10-5-1-4(9(13,14)15)2-17-6(5)8(11,12)3-18-7(16)19-20(21)22/h1-2H,3H2,(H3,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDWGFOCCQNZCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(CNC(=N[N+](=O)[O-])N)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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